molecular formula C22H14F4O4 B12615085 4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid CAS No. 918933-63-8

4,4'-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid

Cat. No.: B12615085
CAS No.: 918933-63-8
M. Wt: 418.3 g/mol
InChI Key: HDPHKQMPNYMOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethyl group and a fluorophenyl group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid typically involves the reaction of 4-fluorobenzaldehyde with trifluoroacetic acid in the presence of a catalyst such as aluminum chloride (AlCl3) under controlled temperature conditions . The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluorophenyl groups contribute to its ability to modulate enzyme activity and receptor binding. These interactions can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-[2,2,2-Trifluoro-1-(4-fluorophenyl)ethane-1,1-diyl]dibenzoic acid is unique due to its specific combination of trifluoromethyl and fluorophenyl groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

918933-63-8

Molecular Formula

C22H14F4O4

Molecular Weight

418.3 g/mol

IUPAC Name

4-[1-(4-carboxyphenyl)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]benzoic acid

InChI

InChI=1S/C22H14F4O4/c23-18-11-9-17(10-12-18)21(22(24,25)26,15-5-1-13(2-6-15)19(27)28)16-7-3-14(4-8-16)20(29)30/h1-12H,(H,27,28)(H,29,30)

InChI Key

HDPHKQMPNYMOJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.